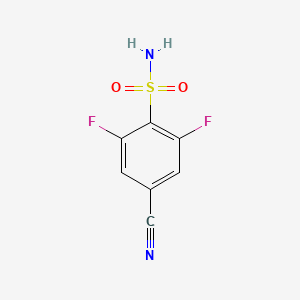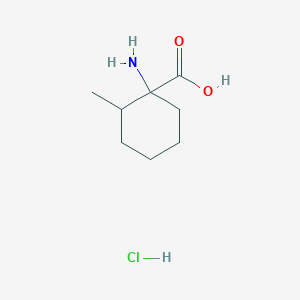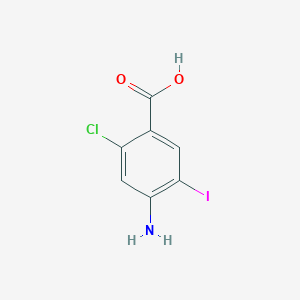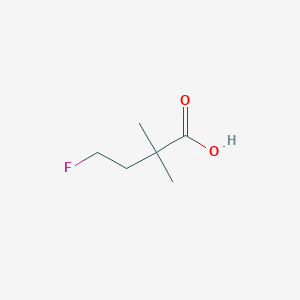
4-Fluoro-2,2-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2,2-dimethylbutanoic acid is an organic compound with the molecular formula C6H11FO2. It is a derivative of butanoic acid, where a fluorine atom is substituted at the fourth position and two methyl groups are attached to the second carbon atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,2-dimethylbutanoic acid can be achieved through several methods. One common approach involves the fluorination of 2,2-dimethylbutanoic acid. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes typically use continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentration, to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of 4-fluoro-2,2-dimethylbutanone or this compound.
Reduction: Formation of 4-fluoro-2,2-dimethylbutanol.
Substitution: Formation of 4-azido-2,2-dimethylbutanoic acid or 4-cyano-2,2-dimethylbutanoic acid.
Applications De Recherche Scientifique
4-Fluoro-2,2-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2,2-dimethylbutanoic acid involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities. The exact molecular targets and pathways are subject to ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylbutanoic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluorobutanoic acid: Lacks the two methyl groups, leading to variations in steric and electronic effects.
4-Fluoro-2-methylbutanoic acid: Has only one methyl group, affecting its chemical behavior and applications.
Uniqueness
4-Fluoro-2,2-dimethylbutanoic acid is unique due to the presence of both the fluorine atom and the two methyl groups. This combination imparts distinct steric and electronic properties, making it valuable in various chemical syntheses and applications. The fluorine atom enhances the compound’s metabolic stability and can influence its biological activity, making it a compound of interest in drug development and other fields .
Propriétés
Formule moléculaire |
C6H11FO2 |
|---|---|
Poids moléculaire |
134.15 g/mol |
Nom IUPAC |
4-fluoro-2,2-dimethylbutanoic acid |
InChI |
InChI=1S/C6H11FO2/c1-6(2,3-4-7)5(8)9/h3-4H2,1-2H3,(H,8,9) |
Clé InChI |
RFCPBGIHACKTAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCF)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


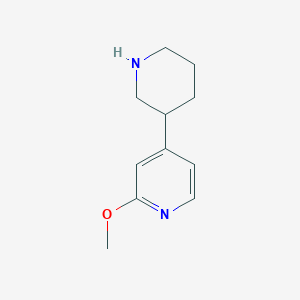
![2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13518686.png)
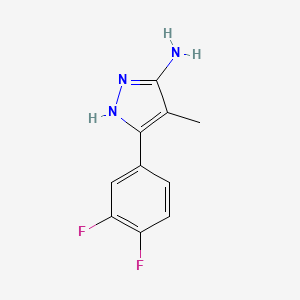
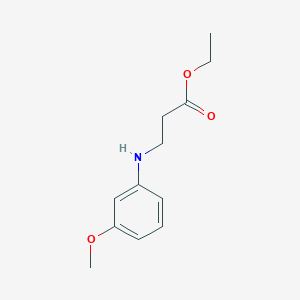
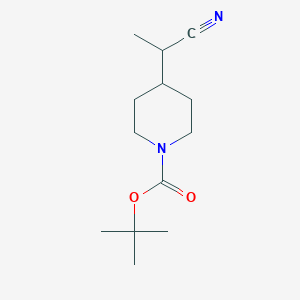
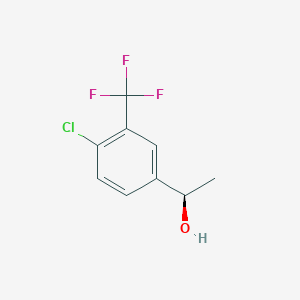
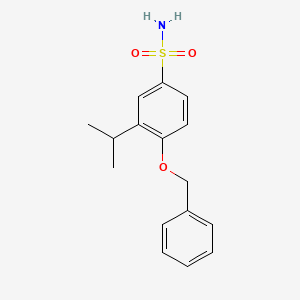
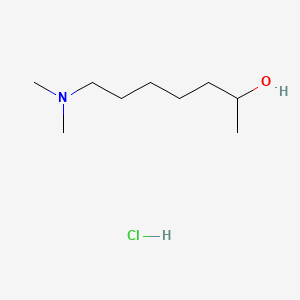
![(1S,2R,10S,11S,12R)-N-(4-bromo-3-chlorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13518733.png)
aminedihydrochloride](/img/structure/B13518738.png)
